Zmhox1a protein

DNA-binding specificity DNase I footprinting Shrunken promoter

Zmhox1a (Zea mays homeobox 1a), CAS 148590-42-5, is a 719-amino-acid, ~112–115 kDa nuclear-localized transcription factor belonging to a distinct class of plant homeodomain proteins only distantly related to the Knotted (KNOX) family. Originally isolated by screening a maize expression library with the 26-bp Shrunken (Sh) feedback control element, Zmhox1a is the founding member of the PHD-finger homeodomain (PHDf-HD) protein class, characterized by a Cys₄–His–Cys₃ zinc finger motif N-terminal to the homeodomain.

Molecular Formula C9H13NO2S2
Molecular Weight 0
CAS No. 148590-42-5
Cat. No. B1174882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZmhox1a protein
CAS148590-42-5
SynonymsZmhox1a protein
Molecular FormulaC9H13NO2S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zmhox1a Protein (CAS 148590-42-5): A Maize PHD-Finger Homeodomain Transcription Factor with Defined Target Gene Specificity


Zmhox1a (Zea mays homeobox 1a), CAS 148590-42-5, is a 719-amino-acid, ~112–115 kDa nuclear-localized transcription factor belonging to a distinct class of plant homeodomain proteins only distantly related to the Knotted (KNOX) family [1]. Originally isolated by screening a maize expression library with the 26-bp Shrunken (Sh) feedback control element, Zmhox1a is the founding member of the PHD-finger homeodomain (PHDf-HD) protein class, characterized by a Cys₄–His–Cys₃ zinc finger motif N-terminal to the homeodomain [2]. The gene maps to the long arm of maize chromosome 8 (8L) and produces a 3.1 kb transcript detected broadly in meristematic and proliferating tissues [1].

Why Zmhox1a Cannot Be Functionally Substituted by Zmhox1b, Knotted1, or Other Homeobox Proteins


Zmhox1a belongs to the PHD-finger homeodomain (PHDf-HD) class, which is phylogenetically and functionally distinct from the KNOX (e.g., Knotted1) and ZmHox2 classes [1]. Even its closest paralog, Zmhox1b (87% amino acid identity, 91% similarity), differs in chromosomal location (chromosome 6 vs. 8), transcript tissue distribution patterns, and the specific promoter elements it regulates [2]. The Shrunken (Sh) sucrose synthase promoter—a key metabolic control point in maize endosperm—is a validated, sequence-specific DNA-binding target of Zmhox1a that has not been demonstrated for Zmhox1b, Knotted1, or HAT3.1 [3]. Generic substitution with other homeodomain proteins therefore risks loss of the specific DNA-binding activity, post-transcriptional regulatory features, and defined protein–protein interaction capabilities (e.g., 14-3-3 binding) that distinguish Zmhox1a in experimental and applied settings.

Zmhox1a vs. Closest Analogs: Quantitative Differentiation Evidence for Procurement Decisions


Zmhox1a Binds Three Discrete Sites Flanking the Shrunken Promoter TATA-Box—a Target Not Shared by Knotted1 or HAT3.1

Zmhox1a was isolated by direct interaction cloning with the 26-bp Shrunken feedback control element, and DNase I footprinting confirmed binding at three specific sites flanking the TATA-box of the Sh promoter [1]. This target is distinct from those of the KNOX class: Knotted1 (KN1) binds the consensus sequence TGACAG(G/C)T [2], while HAT3.1 binds DNA fragments >100 bp without defined sequence specificity in vitro [3]. No equivalent Sh-promoter binding has been reported for Zmhox1b.

DNA-binding specificity DNase I footprinting Shrunken promoter sucrose synthase regulation

Zmhox1a Exhibits Root-Specific Post-Transcriptional Silencing Absent in Zmhox1b and Other Maize Homeobox Proteins

Northern blotting detects Zmhox1a transcript in maize roots, yet the 112–115 kDa protein is undetectable by western blotting in root nuclear extracts—indicating a post-transcriptional regulatory mechanism [1]. In contrast, Zmhox1b transcript and protein are detected in all tissues except leaves, with no reported tissue-specific protein absence [2]. This post-transcriptional control layer is not described for Knotted1 or ZmHox2a/b proteins.

post-transcriptional regulation tissue-specific expression translational control maize root

The Zmhox1a PHD Finger Activates Transcription ~17-Fold in Plant Cells, While the Intact ZIP/PHDf Domain Is Silenced

In Arabidopsis protoplast transient expression assays, the isolated Zmhox1a PHD finger (Gal4DB-PHDf1a) activated the UAS-core::GUS reporter approximately 17-fold above the Gal4DB-only background, while the full ZIP/PHDf1a domain (aa 124–303) showed no activation above background [1]. This domain-masking phenomenon is conserved across all tested plant PHDf-HD proteins (Zmhox1a, Zmhox1b, Zmhox2a, Zmhox2b, HAT3.1, PRHA, PRHP) but is not a feature of KNOX-class proteins, which lack the ZIP/PHDf module entirely [1].

transcriptional activation PHD finger ZIP domain Gal4 reporter assay

Zmhox1a Leucine Zipper Selectively Binds 14-3-3 Proteins—a Regulatory Interaction Not Reported for KNOX-Class Homeodomain Proteins

The Zmhox1a leucine zipper (ZIP1a, aa 124–200) specifically interacts with the coiled-coil 2 (cc2) motif of 14-3-3 proteins from Arabidopsis (GF14µ) and maize (GF14-12) in yeast two-hybrid assays, and the full-length Zmhox1a protein co-precipitates with both 14-3-3 isoforms in vitro [1]. This interaction is conserved across all plant ZIP/PHDf domains tested but is structurally impossible for KNOX proteins (e.g., KN1), which lack the ZIP/PHDf module and instead interact with BEL1-like TALE HD proteins (e.g., KIP) [2].

14-3-3 protein interaction leucine zipper yeast two-hybrid co-immunoprecipitation

Zmhox1a and Zmhox1b Share 91% Similarity but Differ in Chromosomal Locus, Transcript Distribution, and Biological Redundancy Status

Zmhox1a and Zmhox1b encode proteins with 87% amino acid identity (91% similarity) [1]. Despite this high similarity, the genes are not allelic: Zmhox1a maps to chromosome 8 (8L-17) while Zmhox1b maps to chromosome 6 (6L-118) within duplicated chromosomal regions [1][2]. Northern blot data show that Zmhox1a transcript levels peak in suspension cells and during embryonic development, whereas Zmhox1b transcripts are detected at similar levels across most tissues except leaves [2]. Ectopic expression of either gene in transgenic tobacco produces identical phenotypic alterations (size reduction, adventitious shoots, homeotic floral transformations), suggesting functional redundancy in heterologous systems [3], but native regulatory differences indicate non-redundant endogenous functions.

gene duplication chromosomal mapping functional redundancy Zmhox1b

Zmhox1a Protein: Evidence-Backed Research Application Scenarios


Dissecting Sucrose Synthase Transcriptional Regulation via the Shrunken Promoter Feedback Element

Zmhox1a is the only homeodomain protein experimentally validated to interact directly with the 26-bp feedback control element of the maize Shrunken (Sh) promoter, which drives sucrose synthase expression—a rate-limiting enzyme in endosperm starch biosynthesis [1]. Researchers investigating carbohydrate partitioning, seed filling, or metabolic feedback loops in maize should procure Zmhox1a for DNase I footprinting, electrophoretic mobility shift assays (EMSA), or chromatin immunoprecipitation (ChIP) targeting the Sh locus. Neither KN1, Zmhox1b, nor HAT3.1 has demonstrated equivalent Sh-promoter binding.

Investigating Tissue-Specific Post-Transcriptional Gene Silencing Mechanisms in Plants

Zmhox1a exhibits a rare and well-documented instance of post-transcriptional regulation: transcript is present in maize roots but the 112–115 kDa protein is undetectable [1]. This makes Zmhox1a a validated model substrate for polysome profiling, ribosome footprinting, or miRNA/RNA-binding protein studies aimed at understanding translational control in root tissue. Zmhox1b does not display this regulatory feature and cannot substitute [2].

Conditional Transcriptional Activation via PHD Finger Unmasking—a Plant-Specific Regulatory Paradigm

The Zmhox1a PHD finger functions as a portable transcriptional activation domain (~17-fold activation in Arabidopsis protoplasts) that is conditionally silenced when embedded in the ZIP/PHDf domain [1]. Researchers studying conditional transcription factor activation, 14-3-3-mediated signaling, or synthetic biology applications requiring ligand-inducible activation modules should select Zmhox1a constructs (PHDf1a alone vs. ZIP/PHDf1a) as the best-characterized plant PHDf-HD system. KNOX-class proteins lack this regulatory architecture entirely.

14-3-3–Homeodomain Protein Interaction Studies and Signaling Pathway Analysis

Zmhox1a is the biochemical prototype for studying direct physical interactions between plant 14-3-3 proteins and homeodomain transcription factors [1]. The interaction is mediated by the ZIP leucine zipper (aa 124–200) binding to the cc2 motif of 14-3-3 isoforms, confirmed by yeast two-hybrid and GST co-precipitation. This application is unique to the PHDf-HD subclass; KNOX proteins like KN1 interact with BEL1-like partners (KIP) via an entirely distinct N-terminal domain [2], and cannot be used for 14-3-3–HD interaction studies.

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